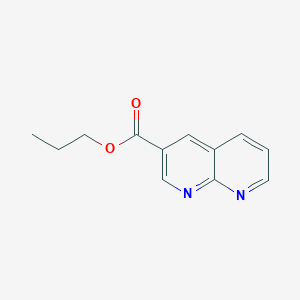

Propyl 1,8-naphthyridine-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

propyl 1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O2/c1-2-6-16-12(15)10-7-9-4-3-5-13-11(9)14-8-10/h3-5,7-8H,2,6H2,1H3 |

InChI Key |

XTXHGSGUCNOAKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CN=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Propyl 1,8 Naphthyridine 3 Carboxylate and Analogues

De Novo Synthesis of the 1,8-Naphthyridine-3-carboxylate Core

The foundational step in synthesizing the target compound is the formation of the bicyclic 1,8-naphthyridine (B1210474) structure. Several named reactions are pivotal for this purpose, each offering distinct advantages in terms of starting materials, reaction conditions, and substitution patterns.

Gould-Jacobs Reaction: Principles and Applications

The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives and their nitrogenous analogues, such as the 1,8-naphthyridine core. The reaction sequence begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Principles: The mechanism commences with a nucleophilic substitution reaction where the amino group of a 2-aminopyridine (B139424) attacks the electrophilic carbon of the malonate derivative, leading to the elimination of an alcohol (e.g., ethanol). This forms an intermediate, a pyridylaminomethylene malonate. The subsequent and crucial step is a high-temperature, uncatalyzed thermal cyclization. This intramolecular reaction involves the attack of a carbon from the pyridine (B92270) ring onto one of the ester carbonyls, followed by the elimination of a second molecule of alcohol to form the fused heterocyclic ring. The initial product is an ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. nih.govresearchgate.net This "oxo" form exists in tautomeric equilibrium with its "hydroxy" counterpart, 4-hydroxy-1,8-naphthyridine-3-carboxylate.

Applications: This reaction is a cornerstone in the synthesis of many biologically significant naphthyridines. For instance, the reaction between 2-aminopyridine and diethyl ethoxymethylenemalonate is a key step in producing ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a versatile precursor for numerous derivatives. nih.gov The reaction is typically performed at high temperatures, often using a high-boiling point solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures for the cyclization step (around 250 °C). nih.gov

Table 1: Key Steps in the Gould-Jacobs Synthesis of the 1,8-Naphthyridine Core

| Step | Reactants | Conditions | Product |

| 1. Condensation | 2-Aminopyridine, Diethyl ethoxymethylenemalonate | Heat (e.g., 120-130 °C) | Diethyl 2-((pyridin-2-ylamino)methylene)malonate |

| 2. Cyclization | Diethyl 2-((pyridin-2-ylamino)methylene)malonate | High temperature (e.g., 250 °C) in a high-boiling solvent (e.g., Diphenyl ether) | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

Friedlander Condensation: Catalytic and Aqueous System Modifications

The Friedlander condensation is another fundamental method for constructing naphthyridine rings. The classic reaction involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester or malonate derivative). rsc.org

Principles: For the synthesis of the 1,8-naphthyridine-3-carboxylate core, 2-aminonicotinaldehyde is the standard starting material. This is reacted with an active methylene (B1212753) compound like ethyl acetoacetate. The reaction proceeds through an initial aldol-type condensation to form a β-enaminone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic naphthyridine ring.

Catalytic and Aqueous System Modifications: While traditional Friedlander reactions often require harsh conditions, significant advancements have focused on developing milder and more environmentally benign protocols.

Aqueous Synthesis with Ionic Liquids: A noteworthy modification involves performing the reaction in water using an inexpensive and biocompatible ionic liquid, such as choline (B1196258) hydroxide, as a catalyst. This approach allows for the gram-scale synthesis of 1,8-naphthyridines at mild temperatures (e.g., 50 °C) with excellent yields (>90%), avoiding the use of hazardous organic solvents and expensive metal catalysts. rsc.org

Solvent-Free Grinding: Another green chemistry approach utilizes cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst under solvent-free grinding conditions at room temperature. This method is operationally simple, rapid, and provides high yields of the desired 1,8-naphthyridine products. rsc.org

Table 2: Comparison of Catalytic Systems for Friedlander Synthesis of 1,8-Naphthyridines

| Catalyst System | Solvent | Temperature | Typical Yield | Reference |

| KOH | Ethanol | Reflux | Moderate | rsc.org |

| Choline Hydroxide (1 mol%) | Water | 50 °C | >90% | rsc.org |

| CeCl₃·7H₂O | Solvent-Free (Grinding) | Room Temp. | High | rsc.org |

| Ammonium Sulphamate | Solvent-Free (Grinding) | Room Temp. | ~90% | rsc.org |

Pfitzinger-Type Reactions for Naphthyridine Ring Formation

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. This methodology has been adapted to create a Pfitzinger-type reaction for the direct synthesis of 4-carboxy-1,8-naphthyridines.

Principles and Applications: This specialized Pfitzinger-type condensation utilizes a modified isatin analogue derived from 2-aminopyridine. The key synthon, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, is condensed with a compound containing an activated methyl or methylene group, such as a 2-acetylazaaromatic species. The reaction is typically carried out in the presence of a strong base like ethanolic potassium hydroxide. This condensation and subsequent cyclization directly yield the 4-carboxy-1,8-naphthyridine core. This route is particularly valuable as it introduces the carboxylic acid group at the 4-position, a different substitution pattern than that typically achieved through the Gould-Jacobs or Friedlander approaches which place the carboxylate at the 3-position.

Esterification Strategies for the Synthesis of Propyl 1,8-naphthyridine-3-carboxylate

Once the 1,8-naphthyridine-3-carboxylic acid or its corresponding ethyl/methyl ester is synthesized, the final step is the introduction of the propyl group to form the target compound. This can be achieved through direct esterification or transesterification.

Direct Esterification of 1,8-Naphthyridine-3-carboxylic Acid with Propanol (B110389) Derivatives

The most straightforward method for this conversion is the Fischer-Speier esterification. This reaction involves treating the 1,8-naphthyridine-3-carboxylic acid with a propanol derivative (e.g., n-propanol or isopropanol) in the presence of a strong acid catalyst.

Principles: The Fischer esterification is an equilibrium-controlled reaction. masterorganicchemistry.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄, TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of the propanol. This attack forms a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the propyl ester and regenerates the acid catalyst. masterorganicchemistry.comcerritos.edu To drive the equilibrium towards the product, propanol is typically used in large excess, and water may be removed as it is formed.

Transesterification Processes Involving Propyl Alcohols

An alternative strategy is transesterification, which is particularly useful if an ester of the 1,8-naphthyridine-3-carboxylic acid (e.g., the methyl or ethyl ester, which are common products from the core synthesis reactions) is already available. This process involves the substitution of the alcohol part of the ester with a different alcohol.

Principles: To synthesize this compound, one would react a starting ester, such as ethyl 1,8-naphthyridine-3-carboxylate, with an excess of propanol. The reaction is catalyzed by either an acid or a base. In acid-catalyzed transesterification, the mechanism is very similar to that of Fischer esterification. In base-catalyzed transesterification, a strong base (e.g., sodium propoxide) deprotonates the propanol to form a propoxide ion, which acts as a potent nucleophile. The propoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, which subsequently collapses to release an ethoxide ion and form the desired propyl ester. The equilibrium is driven to completion by using a large excess of propanol.

Alkylation Reactions Leading to N-Propyl Substituted Naphthyridine Carboxylic Acids

The introduction of an alkyl substituent, such as a propyl group, at the N-1 position of the 1,8-naphthyridine ring is a key synthetic step for creating diverse analogues. This transformation is typically achieved through N-alkylation of a precursor, such as ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. researchgate.net

A general and effective method involves the reaction of the parent naphthyridine carboxylate with an appropriate alkylating agent in the presence of a strong base. researchgate.net For the synthesis of N-propyl derivatives, propyl halide (e.g., propyl bromide or propyl iodide) would be the reagent of choice. The reaction is commonly carried out in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), with sodium hydride (NaH) serving as the base to deprotonate the ring nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. researchgate.net This methodology has been successfully applied to synthesize various 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives. researchgate.netnih.gov

Table 1: General Conditions for N-Alkylation of 1,8-Naphthyridine-3-carboxylate Precursors

| Component | Role | Example |

| Starting Material | N-H precursor | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

| Alkylating Agent | Source of propyl group | Propyl bromide or Propyl iodide |

| Base | Deprotonating agent | Sodium Hydride (NaH) |

| Solvent | Reaction medium | Anhydrous Dimethylformamide (DMF) |

Advanced Synthetic Approaches for Functionalized 1,8-Naphthyridine-3-carboxylate Derivatives

Modern synthetic chemistry offers several advanced techniques to improve reaction efficiency, yield, and environmental footprint. These methods are widely applicable to the synthesis of the 1,8-naphthyridine scaffold.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.com This technique has been successfully employed in the synthesis of 1,8-naphthyridine derivatives. tsijournals.comjchps.comresearchgate.net

One prominent application is in the Friedlander condensation, a classical method for synthesizing quinolines and related heterocycles. tsijournals.com The reaction of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free microwave irradiation to produce 1,8-naphthyridines in good yields (74-86%). tsijournals.com This approach is noted for being environmentally friendly, reducing pollution and reaction time significantly. tsijournals.com Other microwave-assisted methods include the condensation of 2-hydrazino-1,8-naphthyridines with various reagents and the oxidative cyclization of hydrazones to form fused heterocyclic systems. researchgate.net

Table 2: Examples of Microwave-Assisted Reactions for 1,8-Naphthyridine Synthesis

| Reaction Type | Reactants | Conditions | Key Advantages |

| Friedlander Condensation | 2-Aminonicotinaldehyde, Active methylene compounds | DABCO catalyst, Solvent-free, 600W Microwave | High yields, Reduced reaction time, Environmentally benign. tsijournals.com |

| One-Pot, Three-Component | 2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium acetate | NaH, Dry DMF, 240W Microwave, 10-12 min | Rapid, Facile procedure. jchps.com |

| Cyclization | Hydrazones | DMF/KOH, Microwave irradiation | Good yields, High purity. researchgate.net |

| Condensation | 2-Aminopyridines, Diethylmalonates | Solvent- and catalyst-free, Microwave irradiation | High efficiency. researchgate.net |

Ionic liquids (ILs) are increasingly used as green solvents and catalysts in organic synthesis due to their low vapor pressure, good solubility properties, and recyclability. nih.gov Several basic ionic liquids have been synthesized and used to catalyze the Friedlander reaction for preparing 1,8-naphthyridine derivatives. nih.govacs.orgacs.orgnih.gov

In these systems, the ionic liquid can act as both the solvent and the promoter, eliminating the need for hazardous and expensive acid or base catalysts that are difficult to reuse. nih.gov For instance, the ionic liquid [Bmmim][Im] has demonstrated superior catalytic activity in the reaction between 2-amino-3-pyridinecarboxaldehyde (B47744) and 2-phenylacetophenone, affording the desired 1,8-naphthyridine product in high yield. acs.org This approach represents a more convenient, rapid, and environmentally friendly synthetic route. nih.gov

The carboxylate group at the 3-position of the 1,8-naphthyridine ring is a versatile functional handle for the synthesis of more complex analogues, such as carboxamides and carbonitriles.

Synthesis of Carboxamides: 1,8-Naphthyridine-3-carboxamides are readily synthesized from their corresponding carboxylate esters or carboxylic acids. nih.govijpsr.com A common method involves the direct amidation of a 1,8-naphthyridine-3-carboxylate ester by treating it with an excess of a desired primary or secondary amine under mild conditions. ijpsr.com Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt). nih.gov This latter approach has been used to prepare a wide range of N-substituted 1,8-naphthyridine-3-carboxamides. nih.gov

Table 3: Synthesis of 1-Substituted-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamides

| N-1 Substituent | Amine Reactant | Resulting Carboxamide Product | Yield (%) |

| 4-Chlorobenzyl | Cyclohexylamine | 1-(4-Chlorobenzyl)-N-cyclohexyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | 65.1 |

| Benzyl | 2-Chloroaniline | 1-Benzyl-N-(2-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | 75 |

(Data sourced from reference nih.gov)

Synthesis of Carbonitriles: The synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives involves establishing the carbonitrile functional group on the heterocyclic core. nih.govrsc.org While direct conversion from this compound is less common, a general route involves the conversion of the corresponding carboxylic acid to a primary amide, followed by dehydration. A more direct synthetic approach involves constructing the naphthyridine ring with the nitrile group already in place. This can be achieved through multi-component condensation reactions, for example, by reacting substituted 2-aminopyridines with malononitrile (B47326) and various aldehydes. organic-chemistry.org These molecular hybridization approaches allow for the design and synthesis of diverse carbonitrile analogues. nih.govrsc.org

Chromatographic and Recrystallization Techniques for Compound Purification

The purification of the synthesized this compound and its analogues is critical to ensure high purity for subsequent characterization and use. The most common purification techniques employed are recrystallization and column chromatography. tsijournals.comijpsr.com

Recrystallization is a widely cited method for purifying solid 1,8-naphthyridine derivatives. ijpsr.com The crude product obtained after the reaction workup is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. Acetonitrile is one solvent that has been successfully used for the recrystallization of 1,8-naphthyridine compounds. tsijournals.com

Spectroscopic and Structural Data for this compound Not Found

Following a comprehensive search of publicly available scientific literature and chemical databases, the specific experimental data required for a detailed spectroscopic and structural analysis of "this compound" could not be located.

The requested article was to be structured around a detailed outline, including specific analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These analyses require precise, experimentally determined data points, including chemical shifts for ¹H NMR and ¹³C NMR, exact mass determination from High-Resolution Mass Spectrometry (HRMS), fragmentation patterns from Electrospray Ionization Mass Spectrometry (ESI-MS), and characteristic absorption bands from IR spectroscopy.

Despite multiple targeted searches for the synthesis, characterization, and spectral properties of this compound, no publications containing this specific information were identified. The search results yielded data for related compounds, such as other esters or derivatives of 1,8-naphthyridine-3-carboxylic acid, but not for the specific propyl ester requested.

Without access to the primary experimental data for this compound, it is not possible to generate a scientifically accurate and non-speculative article that adheres to the provided outline and instructions. The creation of data tables and the detailed discussion of spectroscopic findings are contingent on the availability of this foundational information. Therefore, the article on the "Spectroscopic and Structural Elucidation of this compound" cannot be generated at this time.

Spectroscopic and Structural Elucidation of Propyl 1,8 Naphthyridine 3 Carboxylate

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique in synthetic chemistry, serving as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound. This process quantitatively determines the percentage composition of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

In the characterization of 1,8-naphthyridine (B1210474) derivatives, elemental analysis is routinely employed to confirm their complex structures. rsc.orgnih.gov For Propyl 1,8-naphthyridine-3-carboxylate, the proposed molecular formula is C₁₂H₁₂N₂O₂. Based on this formula, the theoretical elemental composition can be calculated.

The validation of the empirical formula is achieved by ensuring the experimental values are within an acceptable margin of error (typically ±0.4%) of the calculated values. This concordance, alongside spectroscopic data, confirms the atomic constitution of the molecule, validating its structure. Research on various 1,8-naphthyridine analogues consistently includes elemental analysis, where the reported "found" values align closely with the "calculated" percentages, thereby confirming their respective structures. researchgate.netresearchgate.net

Below is a comparison of the calculated elemental composition for this compound against the expected experimental results that would validate its empirical formula.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Calculated (%) | Found (Expected, %) |

| Carbon | C | 66.66 | 66.50 - 66.80 |

| Hydrogen | H | 5.60 | 5.50 - 5.70 |

| Nitrogen | N | 12.95 | 12.85 - 13.05 |

| Oxygen | O | 14.80 | (Not directly measured) |

Note: The "Found (Expected, %)" values represent a typical range of acceptable experimental results. Oxygen is usually determined by difference and not direct measurement.

Computational and Theoretical Studies on Propyl 1,8 Naphthyridine 3 Carboxylate and Analogues

In Silico Prediction of Biological Activities (e.g., PASS Software)

The preliminary assessment of the biological activities of novel 1,8-naphthyridine-3-carboxylic acid analogues has been effectively conducted using in silico prediction tools such as the PASS (Prediction of Activity Spectra for Substances) software. researchgate.netrsc.orgnih.govrsc.org This computational approach is instrumental in forecasting the probable biological activities of a compound based on its structural formula, thus guiding the subsequent stages of drug development. researchgate.netrsc.org

For a series of newly designed 1,8-naphthyridine-3-carboxylic acid derivatives, PASS software was employed to predict their potential biological activities prior to laboratory synthesis. researchgate.netrsc.org The predictions are based on a structure-activity relationship analysis of a vast database of known biologically active compounds. clinmedkaz.orggenexplain.commdpi.com The output from PASS is presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com Activities with Pa greater than Pi are considered probable for the compound under investigation. genexplain.com This in silico screening has been a valuable component of a combined PASS and SwissADME-assisted docking approach to identify and synthesize effective antihistaminic agents. researchgate.netrsc.orgnih.govrsc.org

Molecular Docking Investigations

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. researchgate.netnih.gov This method is crucial for understanding the molecular basis of ligand-receptor interactions and for predicting the binding affinity of a compound to a specific biological target.

Ligand-Receptor Interaction Profiling (e.g., H1 Receptor, InhA, hSERT, VEGFR-2)

Molecular docking studies have been instrumental in elucidating the interaction profiles of 1,8-naphthyridine-3-carboxylate analogues with various biologically significant receptors.

H1 Receptor: In the quest for novel antihistaminic agents, molecular docking has been used to understand the molecular interactions and binding modes of 1,8-naphthyridine-3-carboxylic acid derivatives within the active site of the H1 receptor. researchgate.netnih.gov These studies have been pivotal in the design and synthesis of compounds with potential H1R antagonism effects. researchgate.netnih.govresearchgate.net

InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. nih.gov Molecular docking studies have been conducted on 1,8-naphthyridine-3-carbonitrile (B1524053) analogues against the Mtb InhA enzyme (PDB ID: 4TZK) to predict their binding patterns within the active site. nih.gov For instance, the most active anti-TB compound from a synthesized series, ANA-12, was subjected to molecular docking analysis to understand its interaction with InhA. nih.gov

hSERT: The human serotonin (B10506) transporter (hSERT) is a critical target in the treatment of depression and other neurological disorders. Molecular docking and molecular dynamics simulations have been performed on a tetrahydropyrido derivative of naphthyridine, demonstrating its potential to bind to the active sites of hSERT (PDB ID: 6AWO). These computational findings suggest that such derivatives could be promising preclinical candidates for hSERT inhibition.

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.govresearchgate.net Consequently, VEGFR-2 is a significant target for the development of anticancer agents. nih.govresearchgate.netrsc.org Molecular docking studies have been performed on various 1,8-naphthyridine (B1210474) derivatives to evaluate their binding affinities and interactions with the active site of the VEGFR-2 target protein (PDB code: 4ASD). nih.govresearcher.life These in silico analyses have been crucial in identifying derivatives with strong binding affinities, supporting their potential as therapeutic agents. researcher.life

Prediction of Binding Modes and Affinities

A primary outcome of molecular docking is the prediction of the binding mode and the estimation of the binding affinity, often expressed as a docking score.

For the H1 receptor, docking studies have helped to visualize the orientation of 1,8-naphthyridine-3-carboxylic acid analogues in the binding pocket, providing insights into the key interactions that contribute to their antagonistic activity. researchgate.netnih.gov

In the case of the InhA enzyme, the docking score of a co-crystallized ligand was found to be -11.08 kcal/mol, while the most active synthesized compound, ANA-12, had a docking score of -8.424 kcal/mol. nih.gov The docked orientation of the co-crystallized ligand revealed a hydrogen bond with the amino acid residue TYR-158, aromatic bonding interactions with PRO-156, and halogen bonding interactions with GLY-104. nih.gov

With VEGFR-2, molecular docking has revealed strong binding affinities for certain 1,8-naphthyridine derivatives, which is supportive of their potential as anticancer agents. researcher.life For instance, a series of novel bis(trifluoromethyl)phenyl-quinoline-benzamide- researchgate.netmdpi.com-naphthyridine and imidazo[1,2-a] researchgate.netmdpi.com-naphthyridine derivatives were evaluated, with compounds 5b and 5e showing potent anticancer activity, which was rationalized by their favorable molecular interactions in the docking studies. researcher.life

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of drug discovery, MD simulations are used to analyze the conformational stability and dynamic behavior of ligand-protein complexes, providing a more detailed and dynamic picture than the static view offered by molecular docking.

Analysis of Conformational Stability and Dynamic Behavior of Ligand-Protein Complexes

MD simulations have been employed to investigate the stability and conformational dynamics of 1,8-naphthyridine derivatives when bound to their target proteins.

For the InhA enzyme, 100 ns MD simulations were conducted to explore the stability, conformation, and intermolecular interactions of the highly active compound ANA-12 within the active site of the 4TZK protein. nih.gov The results indicated that the protein-ligand interactions observed in the molecular docking studies were consistent throughout the MD simulation. nih.gov The ANA-12 complex was found to be predominantly stabilized by hydrophobic interactions, particularly with TYR158, which were present for approximately 47% of the simulation time. nih.gov

In another study, MD simulations were used to suggest that certain 1-ethyl-7-methyl-1,8-naphthyridine-3-carboxamide derivatives would form a stable complex with the human A2A receptor. nih.gov This highlights the utility of MD simulations in confirming the stability of docked poses and providing a rationale for the observed biological activity.

Investigation of Intermolecular Interactions and Binding Energy Landscapes

MD simulations provide a detailed view of the intermolecular interactions between a ligand and its receptor over time. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

The investigation of binding energy landscapes through computational methods like free energy perturbation (FEP) or umbrella sampling can provide a quantitative measure of the binding affinity and a deeper understanding of the binding process. While specific studies applying these advanced techniques to Propyl 1,8-naphthyridine-3-carboxylate or its direct analogues were not prominently found, the principles of these calculations are well-established in computational drug design. nih.govnih.govyoutube.comresearchgate.net

In the MD simulation study of the 1,8-naphthyridine-3-carbonitrile analogue ANA-12 with InhA, the analysis of the simulation trajectory revealed that the complex was significantly stabilized by hydrophobic interactions, followed by water-mediated and hydrogen bond interactions. nih.gov Such detailed analysis of intermolecular forces is fundamental to understanding the binding mechanism at a molecular level.

Furthermore, binding free energy calculations, often performed as a post-processing step on MD simulation trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can provide an estimate of the binding affinity. For example, in the study of 1-ethyl-7-methyl-1,8-naphthyridine-3-carboxamide derivatives as potential anti-Parkinson's agents, the binding energy (MMGBSA dG bind) was calculated for the most promising compounds, with scores of -56.60 kcal/mol and -64.13 kcal/mol, which were comparable to the bound ligand. nih.gov These calculations, derived from the dynamic behavior of the system, offer a more refined prediction of binding strength than docking scores alone.

Structure Activity Relationship Sar Analysis of the Propyl 1,8 Naphthyridine 3 Carboxylate Moiety

Impact of the Propyl Ester Moiety on Biological Activity and Receptor Interactions

The ester group at the C-3 position of the 1,8-naphthyridine (B1210474) ring is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. While direct comparative studies isolating the specific effects of a propyl ester versus other alkyl esters on the 1,8-naphthyridine-3-carboxylate core are not extensively detailed in the available literature, the impact of such a group can be understood through established principles of medicinal chemistry, particularly the role of lipophilicity. researchgate.netnih.gov

Lipophilicity, often measured as the partition coefficient (log P), is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov The length of the alkyl chain in an ester moiety directly correlates with its lipophilicity. researchgate.net By transitioning from a methyl to an ethyl, and subsequently to a propyl ester, the lipophilicity of the molecule increases.

This increase in lipid solubility can have several consequences for biological activity:

Membrane Permeability : Enhanced lipophilicity can improve the molecule's ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of cancer cells. This can lead to higher intracellular concentrations and potentially greater efficacy.

Receptor Binding : Many receptor binding sites and enzyme active sites contain hydrophobic pockets. The propyl group, being more lipophilic than shorter alkyl chains, may form more favorable hydrophobic interactions (van der Waals forces) within these pockets, leading to increased binding affinity and potency.

Solubility and Metabolism : While moderate lipophilicity is often beneficial, a significant increase can lead to decreased aqueous solubility, potentially affecting formulation and bioavailability. Furthermore, ester moieties are susceptible to hydrolysis by esterase enzymes in the body, which can be a factor in the compound's metabolic stability and duration of action. The size of the alkyl group can influence the rate of this enzymatic cleavage.

Substituent Effects on the 1,8-Naphthyridine Core at Position C-1, C-6, and C-7

Modifications at the C-1, C-6, and C-7 positions of the 1,8-naphthyridine ring have been extensively studied and are known to be pivotal for modulating the spectrum and potency of biological activity, particularly in the development of antibacterial and anticancer agents. nih.govnih.gov

Position C-1 (N-1) : The substituent at the N-1 position significantly influences the compound's activity. For antibacterial agents, small, compact groups are often favored. For instance, a cyclopropyl (B3062369) group at N-1 is a key feature in many potent fluoroquinolone antibiotics, including the 1,8-naphthyridine-based drug Gemifloxacin. nih.govresearchgate.net This substituent is believed to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV. In the context of anticancer activity, a 2'-thiazolyl group at the N-1 position has been identified as essential for eliciting cytotoxicity. nih.gov

Position C-6 : The introduction of a fluorine atom at the C-6 position was a groundbreaking discovery in the development of quinolone antibiotics, leading to the "fluoroquinolone" class. This substitution dramatically increases the potency against Gram-negative bacteria and broadens the activity spectrum to include some Gram-positive organisms. nih.gov This enhancement is attributed to improved cell penetration and stronger binding to the DNA gyrase-DNA complex. Furthermore, studies have shown that introducing a bromine atom at the C-6 position can enhance antibacterial activity against specific resistant bacterial strains. nih.gov

Position C-7 : The C-7 position is arguably one of the most critical sites for modification to control both the potency and spectrum of activity. In antibacterial agents, the introduction of a nitrogen-containing heterocycle, such as a piperazine (B1678402) or a substituted pyrrolidine (B122466) ring, is crucial. nih.govresearchgate.net The nature of the substituent on this ring dictates the drug's activity against specific pathogens and influences its pharmacokinetic properties. For example, the substituted pyrrolidinyl group at C-7 of Gemifloxacin contributes to its broad spectrum of activity. nih.gov In the realm of anticancer agents, an aminopyrrolidine functionality at C-7 has been shown to be vital for cytotoxicity. nih.gov

| Position | Substituent Type | Observed Biological Effect | Example Compound Class | Reference |

|---|---|---|---|---|

| C-1 (N-1) | Cyclopropyl | Enhances antibacterial activity (DNA gyrase inhibition) | Fluoroquinolone Antibiotics (e.g., Gemifloxacin) | nih.govresearchgate.net |

| C-1 (N-1) | 2'-Thiazolyl | Essential for anticancer cytotoxicity | Antitumor Naphthyridines | nih.gov |

| C-6 | Fluoro | Greatly increases antibacterial potency | Fluoroquinolone Antibiotics | nih.gov |

| C-6 | Bromo | Enhances activity against certain resistant bacteria | Antibacterial Naphthyridinones | nih.gov |

| C-7 | Substituted Pyrrolidine/Piperazine | Modulates antibacterial spectrum and potency | Fluoroquinolone Antibiotics | researchgate.net |

| C-7 | Aminopyrrolidine | Essential for anticancer cytotoxicity | Antitumor Naphthyridines | nih.gov |

Stereochemical Influences on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological targets like enzymes and receptors are themselves chiral. mhmedical.com The interaction between a drug and its target is often highly stereospecific, meaning that one stereoisomer may be significantly more active than another.

This principle is well-demonstrated within the 1,8-naphthyridine class of compounds. The substituents, particularly at the C-7 position, can introduce chiral centers. The specific configuration of these centers can have a profound impact on pharmacological efficacy.

A prominent example is the antibacterial agent Gemifloxacin. Its C-7 substituent, a (3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl) group, contains a stereocenter. The commercially used drug is a specific stereoisomer, highlighting the importance of a defined 3D structure for optimal binding to bacterial topoisomerase IV and DNA gyrase. nih.govresearchgate.net

Further evidence comes from studies on other potent antibacterial 1,8-naphthyridine derivatives. One highly active compound was identified as 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. The explicit designation of the (R) and (S) configurations at the chiral centers of the C-7 azetidinyl ring underscores that this precise spatial arrangement is crucial for its high antimicrobial activity. nih.gov A change in this stereochemistry would likely lead to a significant loss of potency due to a suboptimal fit with the target enzyme.

Correlation of Structural Modifications with Observed Biological Responses

The biological activity of the Propyl 1,8-naphthyridine-3-carboxylate scaffold is a direct consequence of the interplay between its various structural components. The structure-activity relationship is not determined by a single feature but by the synergistic contribution of the core, the ester moiety, and the specific substituents at key positions.

A clear correlation exists between specific structural motifs and the resulting pharmacological profile. For potent antibacterial activity, a successful template often includes:

A small N-1 substituent like cyclopropyl.

A C-3 carboxylic acid (or an ester like propyl carboxylate that can act as a prodrug and be hydrolyzed to the acid).

A C-6 fluoro group.

A nitrogen-containing heterocyclic substituent at C-7 with a specific, defined stereochemistry.

For anticancer activity, the optimal substitutions may differ, with studies pointing towards the importance of groups like a 2'-thiazolyl at N-1 and an aminopyrrolidine at C-7. nih.gov

Advanced Research Applications and Future Perspectives for Propyl 1,8 Naphthyridine 3 Carboxylate

Development of Novel Propyl 1,8-naphthyridine-3-carboxylate Derivatives with Enhanced Selectivity and Potency

The quest for more effective and selective therapeutic agents has driven extensive research into the chemical modification of the this compound core. The primary strategy involves the derivatization of the C-3 carboxylate group, often converting it into a variety of amides and other functional groups to modulate the compound's pharmacological profile.

Researchers have synthesized numerous 1,8-naphthyridine-3-carboxamide derivatives by modifying the C-3 carboxylic acid with different functionalized amino acids. These modifications have led to compounds with significant cytotoxic activity against various cancer cell lines. For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent anticancer effects. The structure-activity relationship (SAR) studies reveal that specific substitutions on the 1,8-naphthyridine (B1210474) ring are crucial for potency. For example, an aminopyrrolidine functionality at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position are considered essential for eliciting cytotoxicity. researchgate.net

The following table summarizes the cytotoxic activity of selected novel 1,8-naphthyridine-3-carboxamide derivatives, highlighting the impact of structural modifications on their potency.

Table 1: Cytotoxic Activity of Selected 1,8-Naphthyridine-3-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| 47 | MIAPaCa (Pancreatic) | 0.41 |

| K-562 (Leukemia) | 0.77 | |

| 36 | PA-1 (Ovarian) | 1.19 |

| 29 | PA-1 (Ovarian) | 0.41 |

| SW620 (Colon) | 1.4 |

Data sourced from studies on novel 1,8-naphthyridine derivatives. semanticscholar.org

These findings underscore the potential of targeted chemical modifications to enhance the potency and selectivity of this compound derivatives, paving the way for the development of next-generation therapeutic agents.

Integration of Advanced Computational Modeling and Machine Learning in Compound Design

The design and development of novel this compound derivatives are increasingly being accelerated by the integration of advanced computational modeling and machine learning techniques. These in silico approaches allow for the prediction of biological activities, pharmacokinetic properties, and potential binding modes, thereby streamlining the drug discovery process.

Molecular docking studies are frequently employed to understand the interactions between 1,8-naphthyridine derivatives and their biological targets. For example, docking analyses have been used to elucidate the binding patterns of these compounds within the active sites of enzymes like enoyl-ACP reductase from Mycobacterium tuberculosis and the H1 histamine (B1213489) receptor. rsc.orgntu.edu.tw These studies provide valuable insights into the key structural features required for effective binding and guide the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For 1,8-naphthyridine derivatives, QSAR has been utilized to predict their antimicrobial and antitubercular activities, helping to prioritize the synthesis of compounds with the highest predicted efficacy. nih.gov

Furthermore, the application of machine learning (ML) is revolutionizing rational drug design. acs.orgacs.org ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional analysis. rsc.orgnih.gov In the context of 1,8-naphthyridine-3-carboxylates, ML models can be trained to predict a wide range of properties, including:

De novo drug design: Generating novel molecular structures with desired activities. acs.org

Molecular property prediction: Estimating potency, bioactivity, and toxicity. acs.org

Virtual screening: Identifying promising candidates from large compound libraries for further experimental testing. acs.org

The use of software like PASS (Prediction of Activity Spectra for Substances) allows for the in silico prediction of the biological activity spectra of newly designed compounds even before their synthesis, offering a significant advantage in the early stages of drug development. rsc.orgresearchgate.net

Exploration of Unconventional Biological Targets and Therapeutic Areas

While the 1,8-naphthyridine scaffold has been extensively studied for its antimicrobial and anticancer properties, recent research has unveiled its potential to modulate a range of unconventional biological targets, opening up new therapeutic avenues.

Kinase Inhibition: A significant area of exploration is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. mdpi.com Derivatives of 1,8-naphthyridine have been identified as inhibitors of several key kinases, including:

Epidermal Growth Factor Receptor (EGFR) researchgate.netrsc.org

c-Met kinase rsc.org

Casein Kinase 2 (CK2) rsc.org

Fibroblast Growth Factor Receptors (FGFRs) rsc.org

Phosphoinositide-dependent kinase 1 (PDK1) rsc.org

Neurodegenerative Diseases: The versatility of the 1,8-naphthyridine core extends to the central nervous system. Studies have investigated its derivatives as potential treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netflinders.edu.au These compounds have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. Additionally, they can modulate voltage-dependent calcium channels (VDCCs), which play a role in neuronal cell death and survival. Some derivatives are also being explored as antagonists for the Adenosine (B11128) A2A receptor, a target in Parkinson's disease.

Antiviral Activity: The 1,8-naphthyridine nucleus is a key component in compounds exhibiting potent antiviral activity. flinders.edu.au Research has demonstrated their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), by targeting viral enzymes and processes.

Immunomodulatory and Anti-inflammatory Effects: Beyond direct cytotoxicity or enzyme inhibition, certain 1,8-naphthyridine derivatives possess immunomodulatory and anti-inflammatory properties. semanticscholar.orgflinders.edu.au They have been shown to downregulate pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions. semanticscholar.org

This expansion into unconventional targets highlights the therapeutic plasticity of the this compound scaffold and points towards a future where these compounds could be repurposed or further developed for a wide array of diseases.

Investigative Research into this compound as Fluorescent Probes or Metal Ligands

The unique structural and electronic properties of the 1,8-naphthyridine ring system have led to its investigation in fields beyond therapeutics, notably as fluorescent probes and versatile metal ligands.

Fluorescent Probes: Certain 1,8-naphthyridine derivatives exhibit intrinsic fluorescence, a property that can be harnessed for biological imaging and sensing. These compounds have been identified as excellent fluorescent markers for nucleic acids. Researchers have developed near-infrared fluorescent probes based on naphthyridine derivatives for imaging mitochondrial DNA and RNA. These probes display an "OFF-ON" fluorescence response, where their fluorescence intensity increases dramatically upon binding to nucleic acids, with large Stokes shifts that are advantageous for imaging applications. The ability to specifically target and visualize nucleic acids in subcellular compartments like mitochondria could be instrumental in studying genetic mutations related to mitochondrial diseases.

Metal Ligands: The two nitrogen atoms in the 1,8-naphthyridine ring are positioned to act as a bidentate chelating ligand for a wide variety of metal ions. This has spurred significant research into the synthesis and characterization of metal complexes with 1,8-naphthyridine derivatives. researchgate.net These complexes have diverse applications:

Luminescent Materials: Complexes with metals like zinc(II) and rare earth elements (e.g., Europium, Terbium) can be strongly luminescent, with potential applications in optoelectronic devices and as emissive materials. rsc.orgflinders.edu.au

Catalysis: Bimetallic complexes supported by 1,8-naphthyridine ligands, particularly with copper, palladium, and platinum, are being explored for their catalytic activity in various organic reactions. mdpi.com The proximity of the two metal centers, held in place by the naphthyridine scaffold, can enable cooperative catalytic effects.

Chemosensors: The fluorescence of 1,8-naphthyridine derivatives can be modulated by the binding of specific metal ions. This has led to the development of highly selective fluorescent chemosensors for detecting ions such as Zn²⁺ and Cu²⁺.

The dual functionality as both a pharmacophore and a versatile ligand/fluorophore core makes the 1,8-naphthyridine-3-carboxylate structure a highly attractive platform for the development of theranostics and advanced materials.

Synergistic Approaches with Existing Therapeutic Agents

A promising strategy to enhance the efficacy of existing treatments and overcome drug resistance is the use of combination therapies. This compound and its derivatives are being investigated for their potential to act synergistically with other therapeutic agents, particularly in the realms of infectious diseases and oncology.

In the context of bacterial infections, 1,8-naphthyridine derivatives have been shown to enhance the activity of conventional antibiotics against multi-resistant bacterial strains. When used in combination, these compounds can significantly reduce the minimum inhibitory concentrations (MICs) of antibiotics like ofloxacin (B1677185) and lomefloxacin, indicating a synergistic antibacterial effect. This approach could help to revitalize the utility of older antibiotics and combat the growing threat of antimicrobial resistance.

In cancer therapy, the combination of 1,8-naphthyridine-based agents with other anticancer drugs is an area of active research. For instance, naphthyridine derivatives that act as SOS1 inhibitors are being explored in combination with KRAS G12C inhibitors. This dual-pronged attack on the RAS/MAPK signaling pathway, a key driver in many cancers, could lead to enhanced antitumor efficacy and potentially delay the onset of acquired resistance compared to monotherapy. The ability of these compounds to target fundamental cellular processes like DNA replication and repair suggests they could sensitize cancer cells to other DNA-damaging agents or radiation therapy.

These synergistic approaches highlight a path forward where 1,8-naphthyridine-3-carboxylate derivatives may not only serve as standalone therapeutics but also as valuable components of multi-drug regimens designed to achieve superior clinical outcomes.

Q & A

Q. What are the standard protocols for synthesizing propyl 1,8-naphthyridine-3-carboxylate and its derivatives?

The synthesis typically involves a multi-step approach:

- Condensation : Reacting 2-aminopyridine with ethoxymethylene malonate under the Gould–Jacobs reaction to form intermediates like diethyl 2-((pyridine-2-ylamino)methylene) malonate .

- Cyclization : Refluxing intermediates in high-boiling solvents (e.g., diphenyl ether) to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- N-Alkylation : Treating the carboxylate with alkyl chlorides (e.g., benzyl chloride) in anhydrous DMF with NaH as a base to introduce substituents .

- Hydrolysis : Converting esters to carboxylic acids using aqueous NaOH .

- Coupling : Reacting acids with amines (e.g., morpholine, piperazine) in sealed tubes for 24 hours to generate target derivatives .

Q. What safety protocols are recommended for handling 1,8-naphthyridine derivatives?

- Skin Protection : Use chemically resistant gloves (inspected prior to use) and avoid skin contact via proper glove removal techniques. Dispose of contaminated gloves according to laboratory waste protocols .

- Body Protection : Wear full-body chemical suits when handling concentrated solutions or large quantities .

Q. How are synthesized compounds characterized to confirm structural integrity?

- Spectroscopy : FTIR for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹) and ¹H NMR for proton environments (e.g., aromatic protons at δ 7.6–9.1 ppm) .

- Mass Spectrometry : Confirm molecular weights via molecular ion peaks (e.g., m/z 390.2 for a derivative in ).

- Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Solvent Effects : NMR chemical shifts may vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-reference solvent-specific databases .

- Impurity Analysis : Use HPLC or GC-MS to detect byproducts interfering with spectral interpretation .

- X-ray Crystallography : Resolve ambiguous signals by determining crystal structures .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Solvent Selection : High-boiling solvents (e.g., diphenyl ether) improve cyclization efficiency .

- Catalyst Screening : Test bases (e.g., NaH vs. K₂CO₃) for alkylation steps .

- Temperature Control : Optimize reflux durations (e.g., 5 hours at 75°C for cyclization) to minimize decomposition .

Q. How can in silico tools predict the bioactivity of 1,8-naphthyridine derivatives?

- PASS Analysis : Predict pharmacological activity probabilities (Pa > Pi) for antimicrobial or anticancer targets .

- ADMET Modeling : Simulate absorption, distribution, and toxicity profiles to prioritize compounds with favorable solubility (LogP < 5) and low hepatotoxicity .

- Molecular Docking : Screen derivatives against enzyme active sites (e.g., bacterial gyrase) to identify binding affinities .

Q. What methodologies address solubility limitations in biological assays?

- Salt Formation : Convert carboxylic acids to sodium salts for improved aqueous solubility .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl esters) to enhance membrane permeability .

- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

Q. How do researchers validate stereochemical outcomes in alkylation reactions?

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) .

- Circular Dichroism (CD) : Confirm absolute configurations via optical activity measurements .

- Theoretical Calculations : Compare experimental NMR data with DFT-simulated spectra for stereoisomers .

Data Analysis and Contradiction Management

Q. How should conflicting biological activity data be interpreted across studies?

- Assay Variability : Control for differences in cell lines (e.g., MCF7 vs. HeLa) or microbial strains .

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., MTT assays for cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on activity) .

Q. What statistical approaches are recommended for validating structure-activity relationships (SAR)?

- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., LogP, polar surface area) with activity .

- Cluster Analysis : Group compounds by substituent patterns to identify activity hotspots .

- Bootstrap Validation : Assess model robustness by resampling datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.